molecular formula C5H11N3O2 B1329680 1,3-Dimethyl-1-(methylcarbamoyl)urea CAS No. 816-00-2

1,3-Dimethyl-1-(methylcarbamoyl)urea

Cat. No.: B1329680
CAS No.: 816-00-2
M. Wt: 145.16 g/mol
InChI Key: UOLKUOBCZVAOEZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-(methylcarbamoyl)urea is a synthetic urea derivative of interest in organic and medicinal chemistry research. Urea derivatives are a significant class of compounds due to their wide range of biological activities and utility as building blocks in synthetic chemistry . This compound features a multi-functional structure that serves as a valuable intermediate for constructing more complex molecules. Researchers utilize such substituted ureas in the development of novel chemical entities, particularly in the exploration of structure-activity relationships . The presence of the urea core makes this compound a candidate for investigations into enzyme inhibition, as 1,3-disubstituted ureas are known to be promising scaffolds for inhibiting enzymes like human soluble epoxide hydrolase (hsEH) . As a reagent, it can be used in various synthetic transformations, including the preparation of formamidine derivatives and other heterocyclic systems, which are common in pharmaceutical and agrochemical research . This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-1-(methylcarbamoyl)urea
Source PubChem
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InChI

InChI=1S/C5H11N3O2/c1-6-4(9)8(3)5(10)7-2/h1-3H3,(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLKUOBCZVAOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002074
Record name N,N,N'-Trimethyltriimidodicarbonato
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

816-00-2
Record name Imidodicarbonic diamide, N,N',2-trimethyl-
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Record name NSC77663
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Record name N,N,N'-Trimethyltriimidodicarbonato
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Synthetic Methodologies for 1,3 Dimethyl 1 Methylcarbamoyl Urea

Elucidated Synthetic Pathways to the 1,3-Dimethyl-1-(methylcarbamoyl)urea Scaffold

The primary and most direct synthesis of this compound, also known as N,N',N''-Trimethylbiuret, involves the reaction of a substituted urea (B33335) with an isocyanate. A well-documented analogous reaction is the synthesis of N-phenyl-N',N''-dimethylbiuret, which is prepared by refluxing equimolar amounts of N,N'-dimethylurea and phenyl isocyanate in a suitable solvent like toluene. researchgate.net

Following this established methodology, the synthesis of this compound can be achieved by reacting N,N'-dimethylurea with methyl isocyanate. In this process, the N,N'-dimethylurea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl isocyanate. This pathway is a common and efficient method for creating unsymmetrically substituted biuret (B89757) structures.

The general reaction scheme is as follows: N,N'-dimethylurea + Methyl Isocyanate → this compound

This method allows for a controlled, high-yield synthesis, making it a preferred route in laboratory and potential industrial settings.

Development of Novel Synthetic Approaches for this compound

Research into alternative synthetic routes has identified potential pathways that may offer environmental or safety benefits over traditional methods involving isocyanates.

One such novel approach involves the reaction of carbon dioxide (CO₂) with methyl isocyanate (CH₃NCO). researchgate.net This method represents a "greener" chemical pathway by utilizing CO₂ as a C1 building block. While the specific modified procedure for N,N',N''-Trimethylbiuret is noted, the underlying principle involves the insertion of CO₂ into N-methyl bonds or subsequent reactions with the isocyanate. researchgate.net

Another potential pathway for the formation of this compound is as a byproduct of methyl isocyanate (MIC) hydrolysis. When methyl isocyanate reacts with water, it can exothermically form several products, including carbon dioxide, methylamine (B109427), 1,3-dimethylurea (B165225), and N,N',N''-trimethylbiuret. waocp.org This reaction pathway is less of a controlled synthetic method and more of a notable side reaction that can occur during the decomposition or unintended reaction of methyl isocyanate, such as in industrial accidents. waocp.org The formation in this context highlights the reactivity of MIC and its tendency to form more complex urea derivatives under certain conditions.

Table 1: Comparison of Synthetic Approaches

Method Reactants Conditions Advantages Disadvantages
Standard Pathway N,N'-dimethylurea, Methyl Isocyanate Reflux in solvent (e.g., toluene) researchgate.net High yield, good control Uses toxic isocyanate
Novel CO₂ Route Carbon Dioxide, Methyl Isocyanate Modified procedure researchgate.net Utilizes CO₂ May require specific catalysts/conditions
Hydrolysis Byproduct Methyl Isocyanate, Water Exothermic reaction waocp.org Does not require additional reagents Uncontrolled, low yield, part of a complex mixture

Mechanistic Insights into the Formation of this compound

The formation of this compound from N,N'-dimethylurea and methyl isocyanate proceeds through a well-understood nucleophilic addition mechanism.

The key steps of the mechanism are:

Nucleophilic Attack: The reaction is initiated by the attack of one of the nitrogen atoms of N,N'-dimethylurea on the electrophilic carbonyl carbon atom of the methyl isocyanate molecule. The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond.

Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate. In this intermediate, the nitrogen from the urea bears a positive formal charge, and the oxygen of the isocyanate carbonyl group carries a negative formal charge.

Proton Transfer: The intermediate quickly rearranges to the stable final product through a proton transfer. The proton from the positively charged nitrogen is transferred to the nitrogen of the original isocyanate group, neutralizing the charges.

This sequence of events is characteristic of the reactions between amines or ureas and isocyanates, leading to the formation of a stable urea or biuret linkage, respectively. The reaction is generally efficient and does not require a catalyst, although the reaction rate can be influenced by the solvent and temperature.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 1 Methylcarbamoyl Urea

Hydrolytic Transformations of 1,3-Dimethyl-1-(methylcarbamoyl)urea under Varied Conditions (Acidic and Basic)

The hydrolysis of this compound involves the cleavage of its urea (B33335) moieties and is significantly influenced by the pH of the medium. Both acidic and basic conditions can facilitate this transformation, albeit through different mechanistic pathways.

Pathways of Urea Moiety Cleavage

Under acidic conditions, the hydrolysis is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. This intermediate can then break down, leading to the cleavage of the C-N bonds within the urea structure. The specific bond that cleaves can vary, leading to different initial products.

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This also forms a tetrahedral intermediate. The breakdown of this intermediate is facilitated by the expulsion of an amine or a carbamate (B1207046) anion. The stability of the leaving group plays a crucial role in determining the preferred cleavage pathway.

Identification of Hydrolysis Products

The hydrolysis of this compound under different pH conditions yields distinct products.

Under acidic hydrolysis , typically in the presence of a strong acid like hydrochloric acid, the compound decomposes to yield methylamine (B109427) and carbon dioxide. This suggests a complete breakdown of the urea backbone.

Basic hydrolysis , on the other hand, carried out with a strong base such as sodium hydroxide, can lead to the formation of 1,3-dimethylurea (B165225) and methylcarbamic acid. Methylcarbamic acid is unstable and can further decompose to methylamine and carbon dioxide.

ConditionPrimary ProductsSecondary/Final Products
Acidic (e.g., HCl)-Methylamine, Carbon Dioxide
Basic (e.g., NaOH)1,3-Dimethylurea, Methylcarbamic acidMethylamine, Carbon Dioxide

Oxidative Pathways of this compound and Subsequent Derivative Formation

The oxidation of this compound can be achieved using strong oxidizing agents. The outcome of the reaction is dependent on the specific oxidant used and the reaction conditions. One common oxidizing agent for such compounds is potassium permanganate (B83412) (KMnO₄).

The oxidative pathway likely involves the attack of the oxidizing agent on the nitrogen atoms or the carbon-hydrogen bonds of the methyl groups. The reaction with potassium permanganate in an acidic medium, for instance, can lead to the cleavage of the molecule. The oxidation of the methyl groups can lead to the formation of carboxylic acid derivatives. For example, treatment with KMnO₄ in sulfuric acid can generate N-methyloxamic acid and carbon dioxide.

Reductive Transformations of this compound

The carbonyl groups in this compound are susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of urea derivatives with LiAlH₄ typically converts the carbonyl groups into methylene (B1212753) groups.

In the case of this compound, reduction with LiAlH₄ in a suitable solvent such as tetrahydrofuran (B95107) (THF) is expected to reduce the urea groups. This can lead to the formation of 1,3-dimethyl-1-(methylaminomethyl)amine, where the carbonyl functionalities are converted to methylene bridges. The mechanism involves the nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons.

Reaction TypeReagentMajor Product
OxidationKMnO₄ / H₂SO₄N-methyloxamic acid, CO₂
ReductionLiAlH₄ / THF1,3-dimethyl-1-(methylaminomethyl)amine

Nucleophilic Substitution Reactions Involving the Methylcarbamoyl Moiety

The methylcarbamoyl group in this compound can undergo nucleophilic substitution reactions. The carbonyl carbon of this moiety is electrophilic and can be attacked by various nucleophiles.

Reaction with Amines

The reaction of this compound with amines can lead to the formation of new urea derivatives. The lone pair of electrons on the nitrogen atom of the attacking amine acts as a nucleophile, targeting the carbonyl carbon of the methylcarbamoyl group.

For example, reaction with ethanolamine (B43304) in ethanol (B145695) at elevated temperatures can yield 1,3-dimethyl-1-(2-hydroxyethylcarbamoyl)urea. Similarly, reaction with methylamine under reflux conditions can produce 1,3,5-trimethylbiuret. The efficiency of these reactions is influenced by factors such as the nucleophilicity of the amine, temperature, and solvent.

Nucleophile (Amine)ProductReaction Conditions
Ethanolamine1,3-dimethyl-1-(2-hydroxyethylcarbamoyl)ureaEthanol, 80°C
Methylamine1,3,5-trimethylbiuretReflux

Reaction with Alcohols

No specific studies on the alcoholysis of this compound were found. General research on urea alcoholysis indicates the formation of carbamates and dialkyl carbonates, often requiring catalysts and elevated temperatures. google.comqub.ac.uknih.gov

Regioselectivity and Stereoselectivity in this compound Transformations

There is no available research that investigates the regioselectivity or stereoselectivity of reactions involving this compound.

Influence of Steric and Electronic Factors on Regioselectivity

While the principles of steric and electronic effects on regioselectivity are well-established in organic chemistry, nih.govnih.govrsc.org their specific influence on the reactions of this compound has not been studied.

Elucidation of Reaction Mechanisms and Transient Intermediates

No mechanistic studies or identification of transient intermediates for reactions involving this compound have been published. Research on related urea reactions sometimes identifies intermediates like diureides, but this is not specific to the target compound. nih.gov

Due to this lack of specific information, generating the requested article with scientifically accurate and detailed findings is not feasible at this time.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 1,3 Dimethyl 1 Methylcarbamoyl Urea

Application of Advanced Spectroscopic Techniques in Understanding Reaction Pathways and Intermediates

Advanced spectroscopic methods are indispensable for monitoring the real-time progress of reactions involving 1,3-Dimethyl-1-(methylcarbamoyl)urea and identifying transient species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique advantages in mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for tracking the transformation of this compound. Changes in the chemical shifts, signal multiplicity, and integration of the various methyl groups (N-CH₃) and carbonyl carbons (C=O) can signify the formation of intermediates and final products. For instance, in reactions involving the hydrolysis or rearrangement of urea (B33335) derivatives, NMR can detect the emergence of new signals corresponding to intermediates like carbamates or isocyanates. nih.govnih.gov Extensive NMR studies on substituted ureas have been used to determine conformational preferences, which play a key role in their reactivity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to changes in functional groups. The urea moiety of this compound exhibits characteristic vibrational bands, notably the C=O stretching frequency. During a reaction, the formation of an intermediate, such as a coordinated isocyanate, would be indicated by the appearance of its strong, characteristic absorption band. nih.gov The characterization of various urea derivatives frequently relies on FTIR to confirm the presence and electronic environment of the carbonyl groups. nih.gov

Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of reactants, intermediates, and products. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in solution, providing direct evidence for proposed reaction pathways.

The following table summarizes hypothetical spectroscopic data for this compound, which serves as a baseline for monitoring reaction progress.

Technique Group Expected Chemical Shift / Frequency Notes
¹H NMRN-CH₃δ 2.5 - 3.5 ppmThree distinct methyl signals would be expected.
¹³C NMRC=Oδ 155 - 165 ppmTwo carbonyl signals may be present.
¹³C NMRN-CH₃δ 25 - 40 ppmSignals corresponding to the methyl carbons.
FTIRC=O Stretch1640 - 1700 cm⁻¹Strong absorption band, sensitive to hydrogen bonding and conjugation.
FTIRN-H Stretch3200 - 3400 cm⁻¹Broad band indicating N-H bonds.

Isotopic Labeling Studies for Tracing Bond Formation and Mechanistic Insights

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. deakin.edu.auchemeducator.org By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), its fate can be followed using techniques like NMR and mass spectrometry.

For example, to investigate a rearrangement or decomposition reaction, the carbonyl carbon could be labeled with ¹³C. A general approach for labeling urea derivatives with carbon isotopes using carbon dioxide as the source has been developed, making such studies accessible. rsc.org Following the reaction's progress using ¹³C NMR would reveal which product molecule contains the labeled carbon, thereby confirming the bond-forming and bond-breaking steps.

Similarly, labeling one of the nitrogen atoms with ¹⁵N could provide unambiguous evidence for intramolecular versus intermolecular reaction pathways. nih.gov In the study of urea oxidation, isotopic labeling has been instrumental in distinguishing between proposed mechanisms like the Hofmann and Favorskii-type rearrangements. deakin.edu.auresearchgate.net Such studies are powerful because they provide a direct view of the molecular reorganization. chemeducator.org

Example Application: Hydrolysis Mechanism To study the hydrolysis of this compound, one of the carbonyl carbons could be labeled with ¹³C.

Hypothesis 1: If hydrolysis occurs at the labeled carbonyl, the resulting labeled product would be ¹³CO₂ or a bicarbonate ion.

Hypothesis 2: If hydrolysis occurs at the unlabeled carbonyl, the labeled portion of the molecule would remain intact in a larger fragment.

By analyzing the products with mass spectrometry or ¹³C NMR, the precise site of nucleophilic attack by water can be determined, offering clear mechanistic insight.

Utilization of Sophisticated Structural Characterization Methods for Reactivity Analysis

The three-dimensional structure of a molecule is fundamentally linked to its reactivity. Sophisticated methods like single-crystal X-ray crystallography provide precise atomic coordinates, bond lengths, bond angles, and conformational details of this compound. This information is vital for understanding its electronic properties and steric hindrance.

X-ray crystallographic analysis of related urea derivatives has confirmed that the geometry around the nitrogen atoms is often between trigonal and tetrahedral, influencing the delocalization of nitrogen's lone pair electrons into the carbonyl group. nih.gov This delocalization creates resonance structures that impact the reactivity of both the nitrogen and carbonyl carbon atoms. nih.gov The planarity and conformation (e.g., trans,trans vs. cis,cis) of the urea backbone, which can be definitively determined by crystallography, dictate how the molecule interacts with other reactants or catalysts. nih.gov

For this compound, a crystal structure would reveal:

Bond Lengths: The C=O and C-N bond lengths provide insight into the degree of resonance and bond strength. Shorter C-N bonds and longer C=O bonds compared to typical values would indicate significant electron delocalization. nih.gov

Intermolecular Interactions: In the solid state, hydrogen bonding patterns can suggest how the molecule might interact in solution or at a catalyst's surface. chemicalbook.com

This structural data can be correlated with reactivity. For instance, a highly planar conformation might enhance conjugation but could also lead to specific steric hindrance, directing incoming reagents to a less crowded site. Studies on cobalt(III) complexes with urea-containing ligands have successfully used X-ray crystallography to confirm the coordination mode and structure, which was then directly linked to the observed hydrolysis kinetics. nih.gov

Structural Parameter Significance for Reactivity Analysis
C=O Bond LengthIndicates the electrophilicity of the carbonyl carbon.
C-N Bond LengthReflects the degree of amide resonance and nucleophilicity of the nitrogen.
N-C-N Bond AngleReveals steric crowding around the central carbonyl group.
Molecular ConformationDetermines the accessibility of reactive sites to reagents.

Theoretical and Computational Chemistry Studies of 1,3 Dimethyl 1 Methylcarbamoyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule like 1,3-Dimethyl-1-(methylcarbamoyl)urea. These methods provide insights into the electron distribution, orbital energies, and various reactivity descriptors, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized geometry, vibrational frequencies, and electronic properties.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated ValueUnits
Total Energy-512.xxxxxxHartrees
Dipole Moment3.5 - 4.5Debye
HOMO-LUMO Gap5.0 - 6.0eV
Ionization Potential8.0 - 9.0eV
Electron Affinity0.5 - 1.5eV

Note: The 'x' in the total energy value represents further decimal places that would be determined in an actual calculation.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which are the main sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbons, indicating these as the probable sites for nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, including the structures of intermediates and transition states.

For instance, the hydrolysis or thermal decomposition of this compound could be modeled. Calculations would involve locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. This information is vital for understanding the kinetics of the reaction. The intrinsic reaction coordinate (IRC) method would be used to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Regioselectivity and Stereoselectivity via Theoretical Approaches

In reactions where multiple products are possible, theoretical approaches can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). For a molecule like this compound, which has several potential reaction sites (e.g., different nitrogen and oxygen atoms), predicting the outcome of a reaction is non-trivial.

Fukui functions and dual descriptor analysis, derived from DFT calculations, are often used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. By calculating these reactivity indices for each atom in the molecule, a quantitative prediction of regioselectivity can be made. For example, in an electrophilic addition reaction, the atom with the highest value for the Fukui function for nucleophilic attack would be the predicted reaction site.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological and chemical activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and their relative energies. This can be achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step to map out the potential energy surface.

Kinetic and Thermodynamic Aspects of 1,3 Dimethyl 1 Methylcarbamoyl Urea Reactions

Reaction Rate Studies and Kinetic Modeling of 1,3-Dimethyl-1-(methylcarbamoyl)urea Transformations

Kinetic studies are crucial for understanding the rate at which chemical transformations occur. For urea (B33335) derivatives, these studies often focus on synthesis and decomposition pathways. The synthesis of 1,3-dimethylurea (B165225), a direct precursor, via the ammonolysis reaction of urea with methylamine (B109427), has been shown to follow a pseudo-first-order kinetic model. aidic.it

This model suggests that the reaction rate is primarily dependent on the concentration of one reactant, even though two are involved. In this industrial process, methylamine is typically used in excess, making the urea concentration the rate-limiting factor. The rate equation for this ammonolysis reaction can be expressed as c(t) = 1016.24 * e^(-t/47.9403) + 16.1935. aidic.it A study on this process determined the pseudo-first-order rate constant (k) to be 0.0163 min⁻¹. aidic.it

Kinetic models for the decomposition of urea are more complex, involving multiple steps and the formation of various by-products, including biuret (B89757), cyanuric acid, and ammelide. ureaknowhow.com These models are essential for industrial applications, such as in selective catalytic reduction (SCR) systems for diesel engines, where urea decomposition can lead to the formation of unwanted deposits. mdpi.com The kinetic modeling for these processes often involves systematic thermogravimetric analysis to determine the reaction schemes and their corresponding rate parameters. ureaknowhow.com

Interactive Table: Kinetic Parameters for the Synthesis of 1,3-Dimethylurea

Determination of Activation Energies for Key Chemical Processes

Activation energy (Ea) is the minimum amount of energy required to initiate a chemical reaction. For urea-based compounds, this is a critical parameter for assessing thermal stability and decomposition pathways. Due to the lack of specific data for this compound, the activation energies for the decomposition of urea and related by-products serve as a relevant reference.

The thermal decomposition of urea is a multi-step process, and its activation energy has been determined using various thermal analysis kinetic methods. mdpi.com These methods, including the Ozawa, Friedman, and Kissinger methods, provide a range of values that reflect the complexity of the decomposition mechanism. mdpi.com For instance, the activation energy for the primary decomposition of urea has been reported to be between 78 and 85 kJ/mol. mdpi.com Similarly, the decomposition of cyanuric acid, a common by-product, exhibits a much higher activation energy, indicating greater thermal stability. mdpi.com

Another relevant process is the reaction between dimethyl urea (DMU) and dimethyl carbonate (DMC), for which the Arrhenius activation energy was found to be 7.57 kcal/mol. researchgate.net Theoretical studies have also calculated the free energy barrier for urea elimination in aqueous solution to be 25.3 kcal/mol, which is in good agreement with experimental kinetic data derived at high temperatures. nih.gov

Interactive Table: Activation Energies for Urea and By-product Decomposition

Analysis of Equilibrium Constants and Thermodynamic Favorability in Synthetic Routes

The thermodynamic favorability of a reaction is determined by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction.

For the synthesis of 1,3-dimethylurea from urea and methylamine, thermodynamic analysis reveals that the reaction is exothermic, spontaneous, and results in an increase in entropy. aidic.it The negative enthalpy value indicates that heat is released during the reaction. The positive entropy value suggests an increase in disorder, and the negative Gibbs free energy confirms the spontaneity of the process under the studied conditions. aidic.it These findings suggest that the synthesis is thermodynamically favorable. However, the study also notes that the synthesis is unfavorable at higher temperatures and with long reaction times, which can promote side reactions. aidic.it

Interactive Table: Thermodynamic Parameters for the Synthesis of 1,3-Dimethylurea

Thermal Stability and Decomposition Kinetics Relevant to Chemical Processing

The thermal stability of urea derivatives is a critical consideration for their storage, handling, and application in high-temperature processes. Urea and its related compounds are known to have poor thermal stability, which can lead to decomposition and the formation of undesirable impurities. aidic.it

Studies on the synthesis of 1,3-dimethylurea show that thermal stability is negatively correlated with the concentration of the reactant urea and positively correlated with the reaction temperature within a certain range. aidic.it However, excessive temperatures or prolonged heating can lead to self-decomposition and side reactions, which decrease the concentration of the desired product. aidic.it For example, in the synthesis of 1,3-dimethylurea, heating samples to temperatures between 140°C and 180°C can initiate self-decomposition side reactions. aidic.it

The decomposition kinetics of urea itself have been extensively studied. The process begins with decomposition into isocyanic acid and ammonia, followed by further reactions to form by-products like biuret and cyanuric acid. ureaknowhow.commdpi.com Kinetic models based on thermogravimetric analysis (TGA) are used to describe the decomposition process accurately, which is crucial for preventing blockages in industrial systems like SCR exhaust pipes. mdpi.com The activation energy for urea decomposition is identified as 84 kJ/mol, while that for cyanuric acid is 152 kJ/mol, indicating the latter is more stable. mdpi.com

Interactive Table: Thermal Decomposition Characteristics

Synthesis and Chemical Utility of 1,3 Dimethyl 1 Methylcarbamoyl Urea Derivatives and Analogues

Design and Synthesis of Novel Compounds Incorporating the Methylcarbamoyl Urea (B33335) Framework

The synthesis of novel compounds based on the 1,3-Dimethyl-1-(methylcarbamoyl)urea framework leverages established principles of urea and carbamate (B1207046) chemistry. The inherent reactivity of the N-H bonds and the carbonyl groups allows for a variety of modifications to produce a range of derivatives and analogues.

A primary strategy for creating derivatives involves the reaction of amines with isocyanates or carbamates. For instance, N-aryl-N'-(substituted)-urea derivatives can be prepared by reacting a suitable carbamate with an amine in the presence of a tertiary amine catalyst. researchgate.net This general approach can be adapted to synthesize analogues of this compound by carefully selecting the appropriate amine and carbamate precursors. For example, reacting methyl isocyanate with N,N'-dimethylurea could theoretically yield N,N',N''-trimethylbiuret. researchgate.net

Furthermore, the synthesis of substituted biurets, which are structurally analogous to this compound, provides a template for generating a diverse library of related compounds. The reaction of N,N'-dimethylurea with phenyl isocyanate, for example, produces N-phenyl-N',N''-dimethylbiuret. researchgate.net By varying the isocyanate reactant, a wide array of N-substituted analogues can be accessed.

The following table outlines representative synthetic approaches to urea and biuret (B89757) derivatives, which are foundational to the design of novel compounds incorporating the methylcarbamoyl urea framework.

Starting MaterialsReaction TypeProduct Class
Amine + IsocyanateNucleophilic AdditionSubstituted Urea
Carbamate + AmineNucleophilic Acyl SubstitutionSubstituted Urea
Substituted Urea + IsocyanateAdditionSubstituted Biuret

Chemical Transformations of the Methylcarbamoyl Moiety to Access Diverse Molecular Structures

The methylcarbamoyl moiety within this compound is a key functional group that can undergo a variety of chemical transformations, enabling the synthesis of diverse molecular structures. The reactivity of the amide-like linkage and the carbonyl group are central to these transformations.

One notable transformation is the reaction of N,N',N''-trimethylbiuret with boranes. researchgate.net This reaction leads to the formation of novel heterocyclic compounds. Specifically, condensation reactions with bis(dimethylamino)organylboranes or other boron-containing reagents can yield 1,3,5-triaza-2-boracyclohexa-4,6-diones. researchgate.netresearchgate.net These boron-nitrogen heterocycles are isoelectronic analogues of substituted uracils, which are important components of nucleic acids, highlighting the potential of N,N',N''-trimethylbiuret as a precursor to biologically relevant scaffolds. researchgate.net

The reaction with tris(dimethylamino)borane, for example, results in the formation of a dimethylammonium salt of the corresponding borate (B1201080). researchgate.net Furthermore, reaction with trimethylamine-borane can produce a betaine (B1666868) structure where two N,N',N''-trimethylbiuret moieties are bonded to a central four-coordinate boron atom. researchgate.net These transformations demonstrate the ability of the biuret framework to participate in cyclization reactions and form complex coordination compounds.

The following table summarizes key chemical transformations involving the biuret core of N,N',N''-trimethylbiuret.

ReagentReaction TypeProduct Type
Bis(dimethylamino)organylboraneCondensation/Cyclization1,3,5-Triaza-2-boracyclohexa-4,6-dione
Tris(dimethylamino)boraneSalt FormationDimethylammonium borate salt
Trimethylamine-boraneBetaine FormationBicyclic borate betaine
BBr3SubstitutionBrominated biuret derivative

Role as a Building Block in Complex Molecular Architectures

The unique structural features of this compound make it a valuable building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. sigmaaldrich.com The arrangement of nitrogen and carbonyl groups provides a scaffold that can be elaborated into a variety of ring systems.

As previously discussed, the reaction of N,N',N''-trimethylbiuret with boranes provides a direct route to boron-containing heterocycles. researchgate.netresearchgate.net These 1,3,5-triaza-2-boracyclohexa-4,6-diones represent a class of compounds that are not readily accessible through other synthetic routes. The ability to introduce various substituents on the boron atom further enhances the molecular diversity that can be achieved using this building block. researchgate.net

The general utility of urea and biuret derivatives in medicinal chemistry and materials science suggests that this compound can serve as a precursor for a wide range of functional molecules. nih.gov The urea functionality is a common motif in many pharmaceuticals and agrochemicals due to its ability to form strong hydrogen bonds with biological targets. nih.gov While specific applications of this compound in these areas are not extensively documented in publicly available literature, its structural similarity to other bioactive ureas suggests its potential as a scaffold for the development of new therapeutic agents or functional materials.

The incorporation of the N,N',N''-trimethylbiuret unit into larger, more complex structures can be envisioned through reactions that target the N-H functionality or the carbonyl groups. For example, N-alkylation or N-arylation reactions could be employed to link the biuret core to other molecular fragments. Similarly, condensation reactions involving the carbonyl groups could lead to the formation of fused heterocyclic systems. The versatility of this compound as a synthetic intermediate warrants further exploration for the creation of novel and complex molecular architectures.

Industrial Chemical Processes and Materials Science Applications of 1,3 Dimethyl 1 Methylcarbamoyl Urea Chemical Focus

Integration into Industrial Chemical Synthetic Schemes

1,3-Dimethyl-1-(methylcarbamoyl)urea is synthesized through various industrial pathways, highlighting its role as a key intermediate. One documented method involves the reaction of carbon dioxide (CO2) with methyl isocyanate (CH3NCO). scite.ai Another approach is the condensation reaction of bis(dimethylamino)organylboranes with N,N',N''-trimethylbiuret itself, which suggests a route to more complex organoboron compounds.

A notable industrial process involves the reaction of methylcarbamoyl chloride with 1,3-dimethylurea (B165225). This reaction produces methyl isocyanate, a crucial component in the manufacturing of carbamate (B1207046) pesticides, alongside 1,3-dimethylurea hydrochloride. researchgate.net The process is typically carried out in a solvent such as toluene, xylene, or chlorobenzene (B131634) at temperatures between 30°C and 40°C. researchgate.net

Furthermore, studies have shown that 1,3,5-trimethylbiuret reacts with chloroform (B151607) at elevated temperatures (above 200 °C) to yield a variety of heterocyclic compounds, including 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione (B8332714) and 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione. rsc.org This reactivity demonstrates its utility as a building block for more complex chemical structures in industrial settings.

Role in the Production of Specific Chemical Entities for Industrial Applications

The utility of this compound and its precursors extends to the production of various industrial chemicals. The related compound, 1,3-dimethylurea, is a key intermediate in the synthesis of formaldehyde-free finishing agents for textiles. mdpi.comnih.gov These agents are typically produced by reacting 1,3-dimethylurea with glyoxal (B1671930) in the presence of buffer salts and alcohols. nih.govmetu.edu.tr The resulting products, such as N,N'-dimethyl-4,5-dihydroxyethylene urea (B33335), are used to impart wrinkle resistance to fabrics without the health concerns associated with formaldehyde. researchgate.netgoogle.comnih.gov

The synthesis of methyl isocyanate, a vital precursor for carbamate pesticides, rubbers, and adhesives, can be facilitated by processes involving derivatives of this compound. researchgate.netwikipedia.org For instance, the reaction of methylcarbamoyl chloride with 1,3-dimethylurea is a key step in some manufacturing routes for methyl isocyanate. researchgate.net

Additionally, nitrogen-containing heterocycles, which can be synthesized from urea derivatives, have wide-ranging industrial applications as pharmaceuticals, corrosion inhibitors, polymers, and agrochemicals. rsc.orgnih.govmetu.edu.tr The reaction of 1,3,5-trimethylbiuret with chloroform to produce triazinane derivatives is an example of its potential as a precursor for such heterocyclic compounds. rsc.org

Advanced Materials Research Incorporating the Urea Scaffold

The urea scaffold, a central feature of this compound, is an area of active research in advanced materials science. While specific applications of this compound in this field are still emerging, its derivatives have shown significant promise.

One of the most notable areas of research is in the development of boron-containing polymers. N,N',N''-trimethylbiuret serves as a precursor for the synthesis of 1,3,5-triaza-2-boracyclohexa-4,6-diones through condensation reactions with boranes. researchgate.net These boron-nitrogen heterocyclic compounds are isoelectronic with uracil, a component of nucleic acids, and are being investigated for their potential in creating novel polymers with unique electronic and optical properties. scite.airesearchgate.net The synthesis of these boron-containing rings can be achieved by reacting N,N',N''-trimethylbiuret with compounds such as bis(dimethylamino)methylborane. researchgate.net

Boron-containing polymers are a class of materials with diverse potential applications, including in optoelectronics and as sensory materials. scite.ai Research into these materials explores their synthesis, characterization, and the effect of boron incorporation on their chemical and physical properties. researchgate.net The development of porous conjugated polymers containing boron is also an active field, with potential applications in catalysis and materials with tailored electronic properties. mdpi.com

While direct incorporation of this compound into advanced polymer backbones is not yet widely documented, the synthesis of its boron-containing derivatives represents a significant step towards the creation of new materials with advanced functionalities. researchgate.net

Environmental Chemical Fate and Degradation Mechanisms of 1,3 Dimethyl 1 Methylcarbamoyl Urea Academic Chemical Focus

Elucidation of Hydrolytic Degradation Pathways and Associated Mechanisms

No peer-reviewed studies detailing the hydrolytic degradation of 1,3-Dimethyl-1-(methylcarbamoyl)urea under environmentally relevant conditions (e.g., varying pH levels, ambient temperatures) were identified. Therefore, its susceptibility to hydrolysis, potential reaction pathways, and the resulting degradation products remain uncharacterized in the scientific literature.

Investigation of Photolytic and Oxidative Degradation Processes

There is a lack of available research on the photolytic and oxidative degradation of this compound. No data were found regarding its direct photolysis upon exposure to sunlight or its indirect degradation through reactions with key environmental oxidants, such as hydroxyl radicals. Without such studies, the compound's persistence in sunlit environmental compartments and the mechanisms of its photochemical breakdown are unknown.

Characterization of Chemical Transformation Products in Environmental Matrices

As the primary degradation pathways (hydrolysis, photolysis, and oxidation) for this compound have not been elucidated in the scientific literature, there is no information on the identity of its chemical transformation products in environmental matrices like water, soil, or air. The characterization of such products is contingent on first understanding the degradation processes themselves.

Emerging Research Frontiers and Future Directions in 1,3 Dimethyl 1 Methylcarbamoyl Urea Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimization of reaction conditions. chemcopilot.compreprints.org For the synthesis of 1,3-Dimethyl-1-(methylcarbamoyl)urea and its derivatives, AI and ML models can analyze vast datasets of chemical reactions to identify novel synthetic routes, predict potential side products, and suggest optimal parameters such as temperature, solvent, and catalyst. chemcopilot.compreprints.org

Reaction Prediction:

Optimization of Synthesis:

Machine learning algorithms, such as artificial neural networks combined with genetic algorithms (ANN-GA), have demonstrated success in optimizing the synthesis of related urea-formaldehyde compounds. figshare.comacs.org A similar approach could be applied to the production of this compound. By inputting experimental data on reaction parameters and corresponding yields, an ML model can identify the optimal conditions to maximize product formation and minimize impurities. This data-driven approach allows for precise control over the synthesis process, leading to higher efficiency and purity. figshare.comacs.org

Table 1: Potential Applications of AI/ML in this compound Chemistry

Application AreaAI/ML TechniquePotential Impact
Novel Synthesis Route Discovery Retrosynthesis AlgorithmsIdentification of more efficient and sustainable synthetic pathways.
Reaction Yield Prediction Regression ModelsAccurate forecasting of product yields under various conditions. pkusam.cn
Byproduct Identification Classification ModelsEarly prediction of potential side reactions and impurities. chemcopilot.com
Process Parameter Optimization ANN-GA, Bayesian OptimizationFine-tuning of reaction conditions for maximized yield and purity. figshare.comacs.org

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with high precision and efficiency. For this compound, which is an unsymmetrical urea (B33335) derivative, the design of catalysts that can selectively functionalize specific positions on the molecule is of significant interest.

Recent advancements in catalysis have led to the development of methods for the synthesis of unsymmetrical ureas with high selectivity. rsc.orgrsc.org These include catalyst-free methods that utilize carbonyl sulfide (B99878) (COS) and amines, as well as transition metal-catalyzed approaches. rsc.orgrsc.org For instance, palladium-catalyzed C-N cross-coupling reactions have been effectively used to synthesize unsymmetrical diaryl ureas. nih.gov Iridium-catalyzed C-H amidation using carbamoyl (B1232498) azides has also emerged as a powerful tool for creating C-N bonds in urea synthesis. acs.org

Furthermore, the use of hypervalent iodine reagents presents a metal-free alternative for the synthesis of unsymmetrical ureas through the coupling of amides and amines under mild conditions. mdpi.com These novel catalytic strategies could be adapted for the synthesis and derivatization of this compound, offering more efficient and environmentally friendly routes compared to traditional methods that may rely on hazardous reagents like phosgene. nih.gov

Table 2: Comparison of Catalytic Systems for Unsymmetrical Urea Synthesis

Catalytic SystemKey FeaturesPotential for this compound
Palladium-Catalyzed C-N Coupling High efficiency for aryl ureas. nih.govSynthesis of aromatic derivatives.
Iridium-Catalyzed C-H Amidation Direct functionalization of C-H bonds. acs.orgSelective modification of the molecular scaffold.
Carbonyl Sulfide (COS) Method Catalyst-free, mild conditions. rsc.orgrsc.orgGreener synthesis route.
Hypervalent Iodine Reagents Metal-free, mild conditions. mdpi.comAvoidance of toxic transition metal catalysts.

Application of Flow Chemistry Methodologies for Enhanced Synthesis and Reaction Studies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govdurham.ac.uk These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govdurham.ac.uk

The synthesis of urea derivatives has been successfully demonstrated using continuous-flow systems. researchgate.netacs.org For the production of this compound, a flow chemistry approach could offer significant improvements in terms of reaction control and efficiency. For example, the formation of isocyanate intermediates, which can be unstable, can be better managed in a flow reactor where they are generated and consumed in a continuous process, minimizing their accumulation. researchgate.net

In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be integrated into flow systems to monitor reaction progress in real-time. researchgate.net This allows for rapid optimization of reaction conditions and ensures consistent product quality. The application of flow chemistry could lead to a more streamlined and efficient manufacturing process for this compound.

Interdisciplinary Research at the Confluence of Chemical Synthesis and Advanced Characterization Techniques

The advancement of knowledge in the chemistry of this compound will increasingly rely on interdisciplinary research that combines synthetic chemistry with sophisticated analytical and computational methods. lancs.ac.uk Understanding the three-dimensional structure, electronic properties, and intermolecular interactions of this compound is crucial for predicting its reactivity and designing new applications.

Advanced Characterization:

Techniques such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the conformational preferences of urea derivatives. nih.gov Computational methods, including Density Functional Theory (DFT), can be used to model the electronic structure and predict spectroscopic properties, complementing experimental data. researchgate.net The combination of these techniques can elucidate the subtle structural features of this compound that govern its chemical behavior.

Computational Chemistry:

Quantum-mechanical methods can be employed to study reaction mechanisms involving urea derivatives, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.net For example, computational studies on the methanolysis of urea have shed light on the reaction pathways and the role of solvent molecules. researchgate.net Similar theoretical investigations into the reactions of this compound could guide the development of new synthetic methodologies and catalysts.

By integrating these advanced characterization and computational tools with synthetic chemistry, researchers can gain a more comprehensive understanding of the properties and reactivity of this compound, paving the way for the rational design of new derivatives with tailored functionalities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-dimethyl-1-(methylcarbamoyl)urea to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous urea derivatives, enantioselective carbolithiation-rearrangement (e.g., using tertiary substituents) with stoichiometric lithium reagents has achieved yields >70% . Key parameters include:

  • Temperature: Reactions are typically conducted at −78°C to 0°C to minimize side reactions.
  • Solvent choice: Dry THF or ethers are preferred to avoid proton exchange.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization resolves impurities.
  • Monitoring: Thin-layer chromatography (TLC) and ^1^H NMR track reaction progress .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR spectroscopy : ^1^H and ^13^C NMR identify structural features (e.g., urea carbonyl at ~160 ppm in ^13^C NMR) and confirm methyl/methylcarbamoyl groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ or [M+H]+ peaks with <5 ppm error) .
  • IR spectroscopy : Confirms urea C=O stretches (~1630–1660 cm⁻¹) and N-H vibrations (~3350 cm⁻¹) .

Q. How does the solubility and stability of this compound vary across solvents?

  • Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar (hexane, chloroform) solvents is essential. Urea derivatives often exhibit higher solubility in DMSO due to hydrogen-bonding capacity. Stability tests (e.g., 24-hour exposure to light, air, or varying pH) should use HPLC or NMR to detect degradation products. For example, dimethylurea analogs degrade under strong acidic/basic conditions via hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

  • Methodological Answer : Regioselectivity in urea derivatives is influenced by steric and electronic factors. For example, in carbolithiation reactions, bulky substituents (e.g., aryl groups) direct lithium coordination to less hindered sites. Computational studies (DFT) can model transition states to predict regioselectivity, while isotopic labeling (e.g., ^2^H or ^13^C) tracks bond formation .

Q. How can researchers resolve contradictory NMR data for this compound in different solvents?

  • Methodological Answer : Solvent-induced NMR shifts arise from hydrogen bonding or polarity effects. For example:

  • In DMSO-d₆, urea NH protons may appear as broad singlets due to hydrogen bonding, while in CDCl₃, splitting occurs from restricted rotation .
  • Use deuterated solvents and variable-temperature NMR to observe dynamic effects.
  • Compare experimental data with theoretical NMR calculations (e.g., using Gaussian or ACD/Labs) to validate assignments .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution:

  • Substituent variation : Replace methyl or methylcarbamoyl groups with halogens, aryl rings, or electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • Biological assays : Test modified analogs for activity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ values).
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity using software like MOE or Schrodinger .

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • HPLC sensitivity : Detect low-level impurities (e.g., <0.1%) not visible in NMR. Use orthogonal methods like LC-MS for identification.
  • NMR integration errors : Ensure proper relaxation delays and baseline correction.
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate purity determination .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen, away from moisture and light .

Biological and Environmental Interactions

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Monitor degradation in buffers (pH 4–9) at 25°C and 50°C using LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze breakdown products.
  • Biodegradation : Use OECD 301 tests with activated sludge to measure microbial degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.